クラブラナート酸メチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

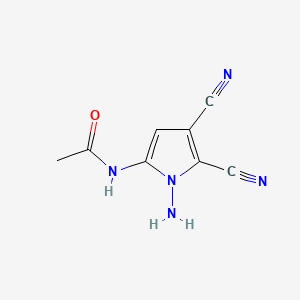

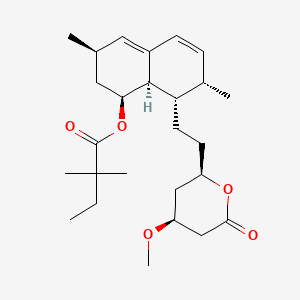

Clavulanic Acid Methyl Ester is a derivative of clavulanic acid, a potent β-lactamase inhibitor. Clavulanic acid is produced by the bacterium Streptomyces clavuligerus and is commonly used in combination with β-lactam antibiotics to overcome bacterial resistance. The methyl ester form is a modified version that can be used in various chemical and pharmaceutical applications.

科学的研究の応用

Clavulanic Acid Methyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its interactions with enzymes and its potential as a biochemical tool.

Medicine: Investigated for its potential to enhance the efficacy of β-lactam antibiotics by inhibiting β-lactamase enzymes.

Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds

作用機序

Target of Action

Clavulanic Acid Methyl Ester, like its parent compound Clavulanic Acid, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics like penicillins and cephalosporins . By inhibiting these enzymes, Clavulanic Acid Methyl Ester prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .

Mode of Action

Clavulanic Acid Methyl Ester acts as a mechanism-based β-lactamase inhibitor . It mimics the structure of the β-lactam antibiotics and binds to the β-lactamase enzymes, thereby preventing these enzymes from breaking down the antibiotics . This allows the antibiotics to remain effective and kill the bacteria .

Biochemical Pathways

The production of Clavulanic Acid Methyl Ester involves a complex biochemical pathway. It is derived from the organism Streptomyces clavuligerus . The biosynthesis of Clavulanic Acid involves an eight-step pathway from glyceraldehyde-3-phosphate and arginine . The pathway involves unusual enzymes such as the enzyme condensing both precursors, N2-(2-carboxyethyl)-arginine (CEA) synthetase, the β-lactam synthetase cyclizing CEA, and the clavaminate synthetase .

Pharmacokinetics

It is expected to have similar properties to clavulanic acid, which is well absorbed and extensively metabolized in the liver . The elimination half-life of Clavulanic Acid is about one hour, and it is excreted through the kidneys .

Result of Action

The primary result of the action of Clavulanic Acid Methyl Ester is the enhancement of the effectiveness of β-lactam antibiotics . By inhibiting the β-lactamase enzymes, it prevents the degradation of these antibiotics, allowing them to exert their antibacterial effects more effectively . This results in a broader spectrum of susceptible bacterial infections .

Action Environment

The action of Clavulanic Acid Methyl Ester can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its effectiveness . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound

生化学分析

Biochemical Properties

Clavulanic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with β-lactamase enzymes, preventing their degradation of β-lactam antibiotics . This interaction broadens the spectrum of susceptible bacterial infections .

Cellular Effects

Clavulanic Acid Methyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by preventing the degradation of β-lactam antibiotics, thereby enhancing their effectiveness against bacterial infections .

Molecular Mechanism

The mechanism of action of Clavulanic Acid Methyl Ester involves its binding interactions with β-lactamase enzymes . It prevents these enzymes from degrading β-lactam antibiotics, thereby enhancing the antibiotics’ effectiveness .

Temporal Effects in Laboratory Settings

The effects of Clavulanic Acid Methyl Ester change over time in laboratory settings. Despite its popular use for over 40 years, few pharmacokinetic/pharmacodynamic studies have been undertaken to justify its doses and breakpoints .

Dosage Effects in Animal Models

The effects of Clavulanic Acid Methyl Ester vary with different dosages in animal models. In a pharmacokinetic experiment performed on Ross broiler chickens, the administered dose of Clavulanic Acid was 2.5 mg·kg−1 .

Metabolic Pathways

Clavulanic Acid Methyl Ester is involved in several metabolic pathways. It is derived from the organism Streptomyces clavuligerus . Both glyceraldehyde 3-phosphate (G3P) and arginine, which are precursors of Clavulanic Acid, are regulated by the CagRS Two-Component System .

Transport and Distribution

It is known that Clavulanic Acid is well absorbed and extensively metabolized in the liver, with 30-40% excreted renally .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Clavulanic Acid Methyl Ester typically involves the esterification of clavulanic acid. This can be achieved by reacting clavulanic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Clavulanic Acid+Methanol→Clavulanic Acid Methyl Ester+Water

Industrial Production Methods: Industrial production of Clavulanic Acid Methyl Ester involves fermentation processes using Streptomyces clavuligerus. The fermentation broth is then subjected to extraction and purification processes. The purified clavulanic acid is subsequently esterified using methanol and an acid catalyst to produce the methyl ester .

Types of Reactions:

Hydrolysis: Clavulanic Acid Methyl Ester can undergo hydrolysis to revert to clavulanic acid and methanol. This reaction is typically catalyzed by acids or bases.

Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Nucleophilic Substitution: Nucleophiles such as amines or alcohols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Clavulanic acid and methanol.

Nucleophilic Substitution: Various substituted clavulanic acid derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the ester.

類似化合物との比較

Sulbactam: Another β-lactamase inhibitor used in combination with β-lactam antibiotics.

Tazobactam: Similar to clavulanic acid, it inhibits β-lactamase enzymes and is used with antibiotics like piperacillin.

Comparison:

特性

IUPAC Name |

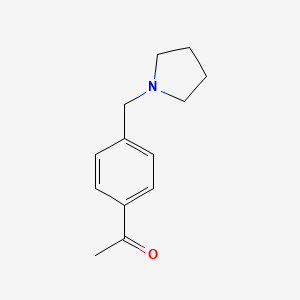

methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTABQNQMGKGBDT-NDFJAXRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=CCO)OC2N1C(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B589066.png)